N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide
Description
N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide is a synthetic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a thiophene ring, and a sulfinylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c1-11(2)16(12-5-7-13(17)8-6-12)18-14(19)10-22(20)15-4-3-9-21-15/h3-9,11,16H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZQIIUCWGJBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC(=O)CS(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate. This can be achieved through the reaction of 4-fluoroaniline with appropriate reagents under controlled conditions.
Introduction of the Methylpropyl Group: The next step involves the alkylation of the fluorophenyl intermediate with a suitable alkylating agent, such as 2-bromo-2-methylpropane, to introduce the 2-methylpropyl group.
Formation of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a modulator of biological pathways.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiophene ring are likely to play crucial roles in binding to these targets, while the sulfinylacetamide moiety may influence the compound’s overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-chlorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide: Similar structure with a chlorine atom instead of fluorine.
N-[1-(4-bromophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide: Similar structure with a bromine atom instead of fluorine.
N-[1-(4-methylphenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[1-(4-fluorophenyl)-2-methylpropyl]-2-thiophen-2-ylsulfinylacetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity, making this compound distinct from its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
